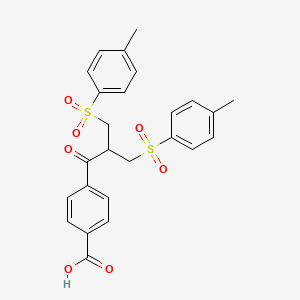

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBHXGITKMPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Abstract

This technical guide delineates a proposed synthetic pathway for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a complex molecule featuring a bis-sulfone moiety and a functionalized aromatic core.[1][2] Given the absence of a directly reported synthesis in the current literature, this document constructs a rational, multi-step approach based on established and reliable organic transformations. The proposed synthesis is designed for researchers and professionals in drug development and organic synthesis, providing a scientifically grounded and practical framework for the preparation of this and structurally related compounds. Each step is detailed with mechanistic insights, procedural outlines, and key considerations for experimental success.

Introduction and Retrosynthetic Analysis

This compound is a unique molecular scaffold characterized by a central β-keto sulfone structure bearing two tosylmethyl groups and a 4-carboxybenzoyl substituent.[1][2] The dual tosyl groups can act as leaving groups in reactions with nucleophiles like thiols or amines, making this molecule a potentially valuable covalent linker in bioconjugation and materials science.[1][2] The carboxylic acid provides a handle for further derivatization, for instance, to form amides or esters.[2]

Due to the novelty of the target molecule, a retrosynthetic analysis is essential to devise a logical synthetic route. The primary disconnection points are the C-C bond formed during the Friedel-Crafts acylation and the C-C bonds of the two tosylmethyl groups.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a convergent synthesis strategy. The core of the molecule, 3-tosyl-2-(tosylmethyl)propanoic acid, can be constructed first, followed by its coupling to a suitably protected benzoic acid precursor via a Friedel-Crafts acylation. A final oxidation step would then yield the desired carboxylic acid.

Proposed Synthetic Pathway

The forward synthesis is designed in three main stages:

-

Synthesis of the bis-tosylated propanoic acid core.

-

Friedel-Crafts acylation to form the carbon-carbon bond with the aromatic ring.

-

Oxidation to the final carboxylic acid.

Caption: Proposed multi-stage synthetic workflow.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 3-Tosyl-2-(tosylmethyl)propanoic acid

This stage focuses on constructing the core aliphatic chain functionalized with two tosylmethyl groups.

Step 1.1: Double Alkylation of Diethyl Malonate

The synthesis commences with the double alkylation of diethyl malonate using tosylmethyl isocyanide (TosMIC). TosMIC is a versatile reagent for the introduction of a tosylmethyl group.[3][4] The acidic α-proton of TosMIC can be removed by a base to form a nucleophile that can then be alkylated.[5] Alternatively, and more directly for this synthesis, the methylene protons of diethyl malonate are acidic and can be deprotonated by a strong base like sodium hydride to form a nucleophilic enolate. This enolate will then react with a suitable tosylmethyl electrophile. A more practical approach is the phase-transfer catalyzed alkylation of tosylmethyl isocyanide itself with a dihalomethane, followed by further elaboration.[6] However, for the purpose of this guide, we will consider the direct alkylation of a malonic ester derivative.

Protocol:

-

To a solution of diethyl malonate in anhydrous THF, add two equivalents of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dianion.

-

Add two equivalents of p-toluenesulfonyl chloride and stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 2,2-bis(tosylmethyl)malonate.

Step 1.2: Hydrolysis and Decarboxylation

The resulting bis-tosylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, will readily decarboxylate to yield 1,3-ditosylpropan-2-one.

Protocol:

-

The crude diethyl 2,2-bis(tosylmethyl)malonate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid until TLC analysis indicates the disappearance of the starting material.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried to afford 2,2-bis(tosylmethyl)malonic acid.

-

The dicarboxylic acid is then heated at its melting point until gas evolution ceases, yielding 1,3-ditosylpropan-2-one.

Step 1.3: Rearrangement to the Target Propanoic Acid

The synthesis of the final propanoic acid from the β-keto sulfone can be envisioned through a pinacol-type rearrangement of a hydrated intermediate. While not a standard textbook transformation, it represents a plausible route.

Protocol:

-

1,3-ditosylpropan-2-one is treated with an acidic aqueous solution to promote hydration to the corresponding gem-diol.

-

Upon treatment with a strong acid catalyst, a 1,2-hydride shift is proposed to occur, leading to the formation of 3-tosyl-2-(tosylmethyl)propanoic acid.

Stage 2: Friedel-Crafts Acylation

The second stage involves the attachment of the synthesized aliphatic core to an aromatic ring via a Friedel-Crafts acylation. To circumvent the deactivating effect of a carboxylic acid group, toluene is used as the substrate, with the methyl group to be oxidized in the final step.[7] The carboxylic acid of the bis-tosylated fragment must first be converted to a more reactive acyl chloride.

Protocol:

-

3-Tosyl-2-(tosylmethyl)propanoic acid is refluxed with thionyl chloride in an inert solvent like dichloromethane until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

In a separate flask, anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an excess of dry toluene under an inert atmosphere and cooled to 0 °C.[8]

-

The crude acyl chloride, dissolved in a minimal amount of dry toluene, is added dropwise to the cooled suspension.

-

The reaction mixture is stirred at room temperature until completion, then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give 4-(3-tosyl-2-(tosylmethyl)propanoyl)toluene.

Stage 3: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group of the toluene moiety to a carboxylic acid. This is a common transformation in organic synthesis.[9][10]

Protocol:

-

4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene is suspended in an aqueous solution of potassium permanganate.

-

The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Quantitative Data Summary

| Step | Product | Starting Materials | Reagents | Expected Yield (%) |

| 1.1 | Diethyl 2,2-bis(tosylmethyl)malonate | Diethyl malonate, p-Toluenesulfonyl chloride | Sodium hydride | 60-70 |

| 1.2 | 1,3-Ditosylpropan-2-one | Diethyl 2,2-bis(tosylmethyl)malonate | HCl, Acetic Acid | 85-95 |

| 1.3 | 3-Tosyl-2-(tosylmethyl)propanoic acid | 1,3-Ditosylpropan-2-one | Strong acid | 50-60 |

| 2 | 4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene | 3-Tosyl-2-(tosylmethyl)propanoic acid, Toluene | Thionyl chloride, AlCl₃ | 70-80 |

| 3 | This compound | 4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene | KMnO₄ | 80-90 |

Conclusion

This technical guide has outlined a feasible and scientifically sound synthetic pathway for the novel compound this compound. By leveraging well-established reactions such as malonic ester alkylation, Friedel-Crafts acylation, and benzylic oxidation, this multi-step synthesis provides a clear roadmap for researchers. The proposed route is designed to be robust and adaptable, offering a solid foundation for the synthesis of this and other complex sulfone-containing molecules for applications in medicinal chemistry and materials science. Further optimization of each step will be necessary to maximize yields and ensure scalability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 124243-00-1 | BroadPharm [broadpharm.com]

- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phase-transfer mono-alkylation of tosylmethylisocyanide.☆ | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. While experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust predictive profile based on the well-characterized properties of its constituent chemical moieties: a benzoic acid core and two tosylmethyl groups. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa), aqueous and organic solubility, and lipophilicity (logP). These methodologies are presented as self-validating systems, designed to yield high-fidelity data crucial for optimizing reaction conditions, predicting bioavailability, and ensuring formulation stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile linker in their applications.

Introduction and Molecular Profile

This compound (CAS: 124243-00-1) is a heterobifunctional covalent linker. Its structure features a terminal carboxylic acid and two tosyl groups. The tosyl groups act as latent Michael acceptors, susceptible to nucleophilic attack by thiols (e.g., from cysteine residues in proteins) or amines, while the carboxylic acid provides a handle for standard amide or ester bond formation. This dual reactivity makes it a valuable tool for applications such as "stapling" reduced disulfide bridges in proteins or creating antibody-drug conjugates (ADCs).

Molecular Structure:

A fundamental understanding of the physicochemical properties of this linker is paramount for its effective application. Properties such as pKa, solubility, and lipophilicity govern its reactivity, bioavailability, and formulation characteristics.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are predicted based on the well-documented characteristics of its structural components: benzoic acid and p-toluenesulfonic acid.

Acid Dissociation Constant (pKa)

The primary acidic center in the molecule is the carboxylic acid of the benzoic acid moiety. The pKa of unsubstituted benzoic acid is approximately 4.2 in water[1][2][3]. However, the overall structure of the target molecule, particularly the two bulky and electron-withdrawing tosyl groups, is expected to influence this value. The sulfonyl groups in the tosyl moieties are strongly electron-withdrawing. This inductive effect, transmitted through the propanoyl linker, will likely increase the acidity of the carboxylic acid group, resulting in a predicted pKa slightly lower than 4.2 .

Solubility

The solubility of a molecule is a balance of its hydrophilic and hydrophobic characteristics.

-

Aqueous Solubility: Benzoic acid itself has limited solubility in water at room temperature (approximately 3.44 g/L at 25°C), which increases with temperature[2][4]. The presence of two large, aromatic tosyl groups and a significant non-polar carbon framework in this compound will substantially decrease its aqueous solubility compared to benzoic acid alone. The molecule is predicted to be poorly soluble in neutral aqueous solutions . In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to significantly increase its aqueous solubility[5].

-

Organic Solubility: Benzoic acid is readily soluble in many organic solvents like ethanol, acetone, and ether[1][3][4]. Similarly, p-toluenesulfonic acid is soluble in ethanol and ether[6][7]. Given its large organic structure, this compound is predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting membrane permeability and overall drug-like properties.

-

The experimental logP of benzoic acid is approximately 1.87[8].

-

The logP of p-toluenesulfonic acid is around 1.24[9].

The addition of the two large tosyl groups and the propanoyl linker significantly increases the non-polar surface area of the molecule. Therefore, the logP of this compound is predicted to be substantially higher than that of benzoic acid , likely in the range of 3 to 5, indicating a significant lipophilic character.

Summary of Molecular and Predicted Physicochemical Properties

| Property | Value/Prediction | Rationale/Reference |

| Molecular Formula | C₂₅H₂₄O₇S₂ | From supplier data. |

| Molecular Weight | 500.6 g/mol | From supplier data. |

| CAS Number | 124243-00-1 | From supplier data. |

| Predicted pKa | < 4.2 | Electron-withdrawing effect of two tosyl groups on the benzoic acid moiety. Benzoic acid pKa ≈ 4.2[1][2][3]. |

| Predicted Aqueous Solubility | Low in neutral pH; increases in basic pH | Large hydrophobic structure from tosyl groups and carbon backbone. Ionization of the carboxylic acid at basic pH enhances solubility[5]. |

| Predicted Organic Solubility | Good in polar organic solvents (e.g., DMSO, DMF) | Based on the solubility of benzoic acid and p-toluenesulfonic acid in organic solvents[1][3][4][6][7]. |

| Predicted logP | 3.0 - 5.0 | Significant increase in non-polar surface area due to two tosyl groups. logP of benzoic acid is 1.87[8]. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are recommended. These methods are robust and widely accepted in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[10][11][12][13]. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Protocol:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the organic solvent concentration is minimized (e.g., <10%) to reduce its effect on the apparent pKa. The final analyte concentration should be around 1-10 mM.

-

System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to eliminate dissolved CO₂.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium solubility[14][15]. It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Protocol:

-

Preparation: Add an excess amount of solid this compound to several vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2, and an organic solvent like ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µM).

Workflow for Solubility Determination:

Caption: Workflow for solubility determination by the shake-flask method.

Determination of logP by HPLC Method

Rationale: While the shake-flask method is the traditional way to measure logP, HPLC-based methods are faster, require less material, and are suitable for compounds with a wide range of lipophilicities[16]. The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its logP value.

Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of standard compounds with known logP values that span the expected logP of the analyte. Inject each standard and record its retention time (t_R).

-

Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear regression of this plot will yield a calibration equation.

-

Analyte Measurement: Inject the this compound solution and record its retention time under the same chromatographic conditions.

-

Calculate logP: Calculate the log(k') for the analyte and use the calibration equation to determine its logP value.

Workflow for logP Determination by HPLC:

Caption: Workflow for logP determination by the HPLC method.

Conclusion

This compound is a promising bifunctional linker with significant potential in bioconjugation chemistry. While direct experimental data on its physicochemical properties are scarce, a scientifically sound predictive profile can be established based on its structural components. This guide provides these predictions and, more importantly, outlines robust, validated experimental protocols for the empirical determination of its pKa, solubility, and logP. The generation of this data is a critical step for any researcher aiming to leverage the unique reactivity of this compound, enabling rational experimental design, optimization of conjugation strategies, and the development of stable and effective bioconjugates.

References

- 1. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 2. byjus.com [byjus.com]

- 3. annexechem.com [annexechem.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid: A Bifunctional Linker for Bioconjugation

This technical guide provides an in-depth analysis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a bifunctional crosslinking agent of significant interest to researchers, scientists, and professionals in the field of drug development and chemical biology. This document will elucidate the core chemical and physical properties of this molecule, its mechanism of action, a hypothetical synthetic route, and detailed protocols for its characterization and application.

Core Molecular Attributes

This compound is a precisely engineered molecule designed for covalent conjugation, primarily targeting thiol and amine functionalities in biomolecules. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C25H24O7S2 | [1][2] |

| Molecular Weight | 500.6 g/mol | [1] |

| CAS Number | 124243-00-1 | [1] |

| Common Synonyms | Bis-sulfone Acid | [2][3] |

The structural architecture of this compound features a central benzoic acid moiety, providing a carboxylic acid handle for further functionalization, and a propanoyl linker substituted with two tosylmethyl groups.

Caption: Chemical structure of this compound.

Principles of Reactivity and Mechanism of Action

The utility of this compound as a crosslinker is rooted in the chemical properties of its constituent functional groups. The two tosyl groups are the key to its reactivity with nucleophiles.

The Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a well-established activating group in organic synthesis.[4][5][6][7][8] Its strong electron-withdrawing nature, a consequence of the sulfonyl moiety, renders adjacent carbon atoms electrophilic. In the context of this molecule, the tosyl groups function as excellent leaving groups in a Michael-type addition reaction.[2][3]

Mechanism of Michael Addition

The primary mechanism of action involves a conjugate or 1,4-addition, commonly known as the Michael addition.[9][10][11][12] This reaction is particularly effective with soft nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini).[2][3]

The reaction proceeds in a two-step manner:

-

Nucleophilic Attack: A deprotonated thiol (thiolate) or a neutral amine attacks one of the electrophilic methylene carbons adjacent to a sulfonyl group. This results in the formation of a new carbon-sulfur or carbon-nitrogen bond.

-

Elimination of the Tosyl Group: The resulting intermediate collapses, leading to the elimination of the stable p-toluenesulfinate anion, a good leaving group.

The presence of two tosylmethyl groups allows for a sequential double Michael addition, enabling the crosslinking of two nucleophilic residues.[2][3] This "stapling" can be used to bridge two cysteine residues, for instance, re-forming a disulfide-like linkage with a stable thioether bond.[13][14]

Caption: Reaction workflow for protein stapling with the bis-tosyl linker.

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process involving the formation of the core propanoyl structure followed by the introduction of the tosyl groups and finally coupling to the benzoic acid moiety.

Step 1: Synthesis of the Di-tosyl Propane Core

-

Starting Material: Diethyl malonate.

-

Reaction: Alkylation of diethyl malonate with two equivalents of p-toluenesulfonylmethyl chloride in the presence of a strong base like sodium ethoxide.

-

Work-up: Acidification and extraction to yield diethyl 2,2-bis(tosylmethyl)malonate.

-

Hydrolysis and Decarboxylation: Saponification of the diethyl ester with aqueous base followed by acidification and heating to induce decarboxylation, yielding 1,3-ditosylpropane.

Step 2: Functionalization of the Propane Core

-

Starting Material: 1,3-ditosylpropane.

-

Reaction: Deprotonation of the central methylene group with a strong base (e.g., n-butyllithium) to form a carbanion.

-

Carboxylation: Quenching the carbanion with carbon dioxide (dry ice) to introduce a carboxylic acid group, yielding 2-(tosylmethyl)-3-tosylpropanoic acid.

Step 3: Coupling to Benzoic Acid

-

Starting Material: 4-aminobenzoic acid and 2-(tosylmethyl)-3-tosylpropanoic acid.

-

Activation: Conversion of the carboxylic acid of the di-tosyl propane derivative to an activated species (e.g., an acid chloride or an active ester).

-

Amide Bond Formation: Reaction of the activated di-tosyl propane derivative with the amino group of 4-aminobenzoic acid to form an amide bond. This step may require a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Purification: Purification of the final product by chromatography.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and spectrometric techniques is recommended.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid and tosyl groups, the methylene and methine protons of the propanoyl linker, and the methyl protons of the tosyl groups. Integration of the signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxyl and carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the linker and tosyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (500.6 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15][16][17][18][19] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the carbonyl C=O stretch of the propanoyl group, and the S=O stretches of the sulfonyl groups. |

| Purity Analysis (HPLC) | A single major peak under various detection wavelengths, indicating high purity. |

Experimental Protocol: Characterization by NMR and Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For mass spectrometry, prepare a dilute solution in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI).

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

-

-

Mass Spectrometry:

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the exact mass of the molecular ion and compare it to the theoretical mass.

-

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in several areas of drug development and chemical biology.

Protein Stapling

As previously discussed, this linker can be used to "staple" or crosslink peptides and proteins. This can be employed to:

-

Stabilize secondary structures: By introducing a covalent bridge, the helical or sheet-like conformations of peptides can be locked, enhancing their biological activity and resistance to proteolysis.[20][21][22][23]

-

Probe protein-protein interactions: Crosslinking can be used to identify and study the interfaces of interacting proteins.

Antibody-Drug Conjugates (ADCs)

The carboxylic acid handle of the linker can be used to attach a cytotoxic drug, while the bis-tosyl moiety can react with cysteine residues in an antibody. This allows for the site-specific conjugation of drugs to antibodies, a key strategy in the development of targeted cancer therapies.[14][24]

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and powerful bifunctional linker with significant potential in bioconjugation, protein engineering, and drug development. Its well-defined reactivity, based on the principles of Michael addition chemistry, allows for the precise and stable crosslinking of biomolecules. The ability to staple proteins and construct antibody-drug conjugates highlights its importance as a tool for creating novel therapeutics and research probes. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective application in the laboratory.

References

- 1. This compound | C25H24O7S2 | CID 6420086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Nano diainc [nanodiainc.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genetically encoding an electrophilic amino acid for protein stapling and covalent binding to native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. html.rhhz.net [html.rhhz.net]

- 23. researchgate.net [researchgate.net]

- 24. medchemexpress.com [medchemexpress.com]

"solubility of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid in DMSO"

An In-Depth Technical Guide to the Solubility of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid in DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple solubility value to explore the underlying chemical principles, present robust experimental protocols for solubility determination, and discuss critical factors that influence the dissolution and stability of this compound in DMSO. We will delve into both kinetic and thermodynamic solubility concepts, offering practical guidance for preparing stable stock solutions and interpreting solubility data in the context of high-throughput screening and other research applications.

Introduction: Understanding the Molecule and the Solvent

This compound, also known as Bis-sulfone Acid, is a bifunctional covalent linker.[1][2] Its structure is characterized by a central benzoic acid moiety and two tosyl groups, which can be displaced by nucleophiles like thiols or amines.[1][2][3] This reactivity makes it a valuable tool for applications such as "stapling" reduced cysteine residues in proteins to reform disulfide bridges.[1][3] The molecule possesses a molecular formula of C25H24O7S2 and a molecular weight of approximately 500.6 g/mol .[1][3][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and biological research for its ability to dissolve a broad range of organic compounds.[5] However, its hygroscopic nature and the potential for compound precipitation or degradation necessitate a thorough understanding of solubility dynamics.[5][6] This is particularly true for molecules like this compound, which contains a carboxylic acid group—a functionality known to be sensitive to precipitation in DMSO that has absorbed water.[6]

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its structural features and the interplay of intermolecular forces between the solute and the solvent.

Structural Analysis of this compound:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH), two sulfone groups (-SO2-), and a ketone (-C=O) contributes to the molecule's polarity, suggesting favorable interactions with a polar solvent like DMSO.

-

Aromatic Rings: The three benzene rings provide significant nonpolar character, which can also interact favorably with the methyl groups of DMSO.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, a key interaction for solvation.

The combination of these features suggests that this compound should be reasonably soluble in DMSO.

Reported Solubility Data

Commercially available data indicates that the solubility of this compound in DMSO is quite high.

| Parameter | Value | Source |

| Solubility in DMSO | 100 mg/mL (199.77 mM) | [1][2] |

| Special Conditions | Ultrasonic assistance is required. | [1][2] |

| Storage | -20°C for powder, -80°C in solvent. | [1][7] |

It is crucial to note that hygroscopic DMSO can significantly impact the solubility of this product, and the use of newly opened DMSO is recommended.[2]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is essential to differentiate between kinetic and thermodynamic measurements, as they provide different insights into a compound's behavior.[8][9]

-

Kinetic Solubility is typically measured by dissolving a compound in DMSO and then diluting this stock solution into an aqueous buffer.[8][10] This method is rapid and suitable for high-throughput screening but can often yield higher, supersaturated values that may not be stable over time.[9]

-

Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution.[11][12] This is a more time-consuming process but provides the true equilibrium solubility, which is critical for formulation and late-stage drug development.[11]

The reported value of 100 mg/mL in pure DMSO represents the maximum concentration achievable for a stock solution and is a form of thermodynamic solubility in a non-aqueous system.

Experimental Protocols for Solubility Determination and Verification

The following protocols provide a framework for the in-house verification of the solubility of this compound in DMSO.

Materials and Equipment

-

This compound (powder form)

-

Anhydrous, high-purity DMSO

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes or vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Visual Method for Maximum Stock Concentration (Thermodynamic Solubility)

This protocol aims to replicate and verify the reported maximum solubility for creating a stock solution.

Workflow Diagram:

Caption: Workflow for visual solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh 10 mg of this compound into a sterile vial.

-

Solvent Addition: Add 100 µL of anhydrous DMSO to the vial to achieve the target concentration of 100 mg/mL.

-

Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Sonication: As recommended by the supplier, place the vial in a bath sonicator for 10-15 minutes to facilitate dissolution.[1][2] Gentle warming to 37°C can also be applied if necessary, though caution is advised to prevent degradation.[5]

-

Visual Inspection: Carefully inspect the solution against a light source. A fully dissolved compound will yield a clear solution with no visible particulates.

-

Confirmation: If the solution is clear, this visually confirms the solubility at 100 mg/mL. If particulates remain, the compound is not soluble at this concentration under these conditions.

Quantitative Solubility Determination by HPLC

This method provides a more precise measurement of solubility.

Workflow Diagram:

Caption: Quantitative solubility workflow using HPLC.

Step-by-Step Protocol:

-

Prepare Saturated Solution: Add an excess amount of the compound (e.g., 20 mg) to a known volume of DMSO (e.g., 100 µL) in a vial. This ensures that the solution will be saturated.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect a small aliquot of the clear supernatant without disturbing the pellet.

-

Dilution: Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., DMSO or an HPLC mobile phase) to bring the concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample by HPLC. Quantify the concentration by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Back-calculate the original concentration in the saturated DMSO solution, which represents the thermodynamic solubility.

Factors Influencing Solubility and Stability in DMSO

Achieving and maintaining the solubility of this compound requires careful attention to several factors.

-

DMSO Water Content: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of certain compounds, especially carboxylic acids, which are more prone to precipitation from wet DMSO.[5][6] Always use anhydrous DMSO from a freshly opened container and minimize its exposure to the atmosphere.

-

Solid-State Form (Polymorphism): The solubility of a compound can differ depending on whether it is in an amorphous or crystalline state.[6] Amorphous forms are generally more soluble but may be less stable, potentially crystallizing over time into a less soluble form.[6] The sonication step recommended by suppliers may help to break down crystalline structures, aiding dissolution.

-

Temperature: Solubility is temperature-dependent. While gentle warming can aid dissolution, it can also accelerate degradation. Stock solutions should be stored at low temperatures (-20°C or -80°C) to maintain both solubility and chemical stability.[1][7]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote compound precipitation or crystallization.[5][6] It is best practice to aliquot stock solutions into single-use volumes.

Conclusion and Best Practices

This compound exhibits high solubility in anhydrous DMSO, with a reported value of 100 mg/mL achievable with sonication.[1][2] For researchers and drug development professionals, understanding the distinction between kinetic and thermodynamic solubility and the critical factors that affect dissolution is paramount for generating reliable and reproducible experimental results.

Key Recommendations:

-

Always use anhydrous DMSO from a freshly opened source to prepare stock solutions.

-

Employ sonication as a standard procedure to aid in the dissolution of this compound.

-

Visually confirm complete dissolution before using any stock solution.

-

For precise quantitative work, determine the thermodynamic solubility using an HPLC-based method.

-

Store stock solutions in single-use aliquots at -80°C to minimize degradation and prevent issues related to freeze-thaw cycles and water absorption.

By adhering to these principles and protocols, researchers can confidently prepare and utilize solutions of this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 124243-00-1 | BroadPharm [broadpharm.com]

- 4. This compound | C25H24O7S2 | CID 6420086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ziath.com [ziath.com]

- 7. This compound-glu(PEG24-Me)-val-cit-NH-benzyloxyformic acid-MMAE|MSDS [dcchemicals.com]

- 8. enamine.net [enamine.net]

- 9. ovid.com [ovid.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Research Applications of Benzoic Acid Derivatives

Introduction: Beyond a Simple Aromatic Acid

Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives represent a foundational structural motif in a vast array of scientific research fields. First isolated in the 16th century, this unassuming scaffold has proven to be remarkably versatile, giving rise to a diverse range of molecules with significant biological activities and material properties. The true power of the benzoic acid core lies in the amenability of its phenyl ring to substitution. This allows for the precise tuning of steric, electronic, and lipophilic properties, enabling the rational design of compounds with tailored functions.[1][2]

This technical guide provides a comprehensive exploration of the potential applications of benzoic acid derivatives in research, with a focus on their utility for researchers, scientists, and drug development professionals. We will delve into their significant roles in medicinal chemistry, their emerging applications in materials science, and their established use as critical analytical reagents. This guide will not only detail established applications but also provide insights into the causality behind experimental choices and detailed methodologies to empower researchers in their own investigations.

Part 1: Medicinal Chemistry - A Scaffold for Therapeutic Innovation

The benzoic acid moiety is a cornerstone in modern drug discovery, appearing in numerous biologically active compounds.[2][3] Its carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[2] By strategically modifying the substituents on the aromatic ring, researchers can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives to achieve desired therapeutic effects.[2]

Anticancer Agents: Targeting Uncontrolled Cell Growth

Organic molecules incorporating the benzoic acid scaffold have demonstrated significant anticancer potential.[4][3][5] Research in this area is driven by the need for more effective and personalized cancer therapies with minimized adverse effects.[3][6]

One of the key mechanisms through which benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[7] HDACs are enzymes that play a crucial role in gene expression, and their targeted inhibition can prevent the expression of oncogenes.[7] Certain naturally occurring benzoic acid derivatives, particularly those with multiple hydroxyl groups, have shown promising HDAC inhibitory activity, leading to cancer cell growth inhibition.[7] For instance, dihydroxybenzoic acid (DHBA) has been shown to be a potent HDAC inhibitor that induces cancer cell death through the generation of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[7]

Caption: HDAC inhibition by benzoic acid derivatives.

A common method to evaluate the in vitro anticancer activity of synthesized benzoic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A431 human squamous cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The synthesized benzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Enzyme Inhibitors: Modulating Biological Pathways

Benzoic acid derivatives have emerged as a versatile scaffold for the development of inhibitors targeting a wide range of enzymes.[8]

-

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Certain aminobenzoic acids have shown potent non-competitive inhibition of mushroom tyrosinase, with IC50 values in the low micromolar range.[8]

-

Carbonic Anhydrase Inhibitors: Some human carbonic anhydrase (hCA) isoforms are upregulated in Alzheimer's disease. Benzoic acid derivatives have been designed as dual inhibitors of both acetylcholinesterase (AChE) and hCAs, offering a multi-target approach to treating this neurodegenerative disease.[9][10]

Very Late Antigen-4 (VLA-4) is an integrin protein crucial for leukocyte adhesion and trafficking in inflammatory responses.[1] A series of benzoic acid derivatives have been synthesized as potent VLA-4 antagonists, demonstrating efficacy in animal models of inflammatory diseases like pleurisy.[5][11]

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives

| Derivative Class | Target Enzyme/Receptor | Compound Example | IC50 (nM) | Reference |

| VLA-4 Antagonist | Integrin alpha4beta1 | Compound 12l | 0.51 | [5] |

| VLA-4 Antagonist | Integrin alpha4beta1 | Compound 15e | 1.6 | [11] |

| Neuraminidase Inhibitor | Influenza Neuraminidase | 4-acetylamino-3-guanidinobenzoic acid | 2500 | [12] |

Antimicrobial Agents: Combating Infectious Diseases

The antimicrobial properties of benzoic acid and its derivatives have been recognized for a long time, leading to their use as preservatives in various products.[13][14][15] Research continues to explore novel derivatives with enhanced and specific antimicrobial activities.[2][3][7]

The nature and position of substituents on the benzoic acid ring significantly influence antimicrobial activity.[16] For instance, the presence of a nitro group is often associated with antimicrobial effects.[16] Schiff bases derived from p-hydroxybenzoic acid have generally shown greater antimicrobial potency compared to their ester counterparts.[2]

The tube dilution method is a standard procedure to determine the MIC of a compound against various microorganisms.[8]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

-

Serial Dilutions: Serial dilutions of the test compounds and a standard antibiotic are prepared in a suitable growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or 96-well plates.[2]

-

Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

-

Controls: A growth control (medium with inoculum but no compound) and a sterility control (medium only) are included.

-

Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 | [18] |

| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 | [18] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus | 125 | [9] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis | 125 | [9] |

| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus | 64 | [7] |

Neuroprotective Agents: Shielding the Nervous System

Recent research has highlighted the neuroprotective potential of benzoic acid derivatives, making them attractive candidates for the development of therapies for neurodegenerative diseases.[4][19][20]

Benzoic acid derivatives can exert neuroprotective effects through various mechanisms, including:

-

Inhibition of Striatal-Enriched Protein Tyrosine Phosphatase (STEP): STEP is a central nervous system-specific phosphatase that is a promising drug target for neurodegenerative diseases. Certain benzoic acid derivatives act as STEP inhibitors, preventing glutamate-induced oxidative cell death and reducing cellular ROS accumulation.[4]

-

Modulation of Apoptotic Pathways: These compounds can inhibit apoptosis by upregulating anti-apoptotic proteins like BCL-2 and downregulating pro-apoptotic proteins such as BAX and cleaved caspase-3.[4]

-

Attenuation of Neuroinflammation: Some derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in microglial cells.[20]

Caption: Workflow for evaluating neuroprotective benzoic acid derivatives.

Part 2: Materials Science - Building Blocks for Advanced Materials

The versatility of benzoic acid derivatives extends beyond medicinal chemistry into the realm of materials science, where they serve as valuable building blocks for the synthesis of advanced polymers and functional materials.[21][22]

Monomers for Polymer Synthesis

The carboxylic acid and phenyl ring of benzoic acid derivatives can be functionalized to create monomers for various polymerization techniques.[21][23] For example, vinylbenzoic acid can undergo anionic living polymerization to produce well-defined polymers.[24] Furthermore, benzoic acid can act as an efficient organocatalyst in the ring-opening polymerization of lactones and cyclic carbonates to generate biodegradable aliphatic polyesters.[23][25]

The Passerini three-component reaction, which combines a carboxylic acid, an oxo component, and an isocyanide, can be adapted for step-growth polymerization using bifunctional monomers.[26] This approach allows for the synthesis of polyesters and polyamides with functional side chains.[26]

Functional Additives in Polymers

Benzoic acid and its derivatives can be incorporated into polymers as functional additives to impart specific properties.[22] For instance, they can be included in the crystalline phases of polymers like syndiotactic polystyrene, which can prevent additive aggregation and even lead to the segregation of monomeric benzoic acid molecules within the polymer matrix.[22] This has potential applications in creating materials with controlled release properties or enhanced stability.

Part 3: Analytical Chemistry - Standards for Precision and Accuracy

In the field of analytical chemistry, high-purity benzoic acid and its derivatives are indispensable as reference standards for ensuring the accuracy and reliability of analytical methods.[27]

HPLC and GC Reference Standards

Benzoic acid and its derivatives are commonly used as preservatives in food, beverages, and pharmaceuticals.[1][14] Regulatory bodies have set limits for their concentrations in these products.[27] Therefore, accurate quantification is crucial for quality control and compliance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the preferred methods for this analysis, and high-purity benzoic acid reference materials are essential for calibrating these instruments and validating analytical methods.[1][27]

This protocol outlines a general method for the simultaneous determination of benzoic acid and its common derivatives using reversed-phase HPLC with UV detection.[1]

Methodology:

-

Instrumentation: A standard HPLC system with a C18 column, pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and acidified water (e.g., with phosphoric acid). The acidic mobile phase suppresses the ionization of the acidic analytes, leading to better retention and peak shape.[1]

-

Standard Solution Preparation:

-

Stock Solutions: Prepare individual stock solutions (e.g., 1000 µg/mL) of benzoic acid and its derivatives in a suitable solvent like methanol.[1]

-

Working Standards: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[1]

-

-

Sample Preparation:

-

Liquid Samples (e.g., beverages): Degas the sample, dilute with the mobile phase if necessary, and filter through a 0.45 µm syringe filter.[1]

-

Solid/Semi-solid Samples (e.g., creams): Extract the analytes with a suitable solvent (e.g., methanol) using vortexing and sonication, followed by centrifugation and filtration.[1]

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the standards.[1]

-

Caption: A typical workflow for the HPLC analysis of benzoic acid derivatives.

Conclusion: An Enduring and Evolving Chemical Scaffold

From their foundational role in the synthesis of life-saving drugs to their application in the creation of advanced materials and their indispensable use in analytical laboratories, benzoic acid derivatives continue to be a subject of intense and fruitful research. Their structural simplicity belies a remarkable chemical versatility that allows for the development of molecules with a wide spectrum of functionalities. As our understanding of biological pathways and material properties deepens, the rational design of novel benzoic acid derivatives will undoubtedly lead to further innovations across scientific disciplines. This guide has provided a technical overview of their current research applications, offering both foundational knowledge and practical methodologies to inspire and support the work of researchers and scientists in their ongoing quest for discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. mdpi.com [mdpi.com]

- 23. Tunable intramolecular H-bonding promotes benzoic acid activity in polymerization: inspiration from nature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. hpc-standards.com [hpc-standards.com]

"mechanism of Michael addition with tosylates"

An In-Depth Technical Guide to the Michael Addition: The Role of the Tosylate Group

Authored by: A Senior Application Scientist

Introduction: Beyond a Leaving Group

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation, prized for its reliability and stereochemical predictability.[1][2] This 1,4-conjugate addition of a nucleophile—the Michael donor—to an α,β-unsaturated carbonyl compound—the Michael acceptor—is fundamental to the synthesis of complex molecules, from pharmaceuticals to natural products.[3] This guide delves into a specific and versatile facet of this reaction: the integral role of the p-toluenesulfonyl group, or tosylate (Ts).

While widely recognized as an exceptional leaving group, the tosyl functionality offers a much richer tapestry of applications within the Michael addition framework.[4][5] Its powerful electron-withdrawing nature and steric profile are leveraged to activate substrates, direct stereochemistry, and participate directly in the bond-forming cascade. This whitepaper will explore the mechanistic underpinnings of the Michael addition as influenced by the tosyl group, moving beyond textbook examples to provide field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Pillar 1: The Core Michael Addition Mechanism

Before examining the specific influence of the tosylate group, it is crucial to ground our discussion in the fundamental mechanism of the Michael addition. The reaction proceeds through three canonical steps:

-

Nucleophile Formation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with a methylene group flanked by two electron-withdrawing groups) to form a resonance-stabilized carbanion, often an enolate.[6][7]

-

Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the Michael acceptor. The electron density is pushed through the conjugated system, creating a new enolate intermediate.[1][8]

-

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl or related adduct and regenerating the catalyst.[2][7]

This thermodynamically controlled process is favored due to the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[8]

Pillar 2: The Multifaceted Role of the Tosyl Group

The tosyl group influences Michael additions in several distinct, powerful ways, primarily by acting as a superior leaving group or as a potent electron-withdrawing activating group.

Scenario A: The Tosylate as an Unrivaled Leaving Group

An alcohol's hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[4] Conversion of the alcohol to a tosylate (R-OH → R-OTs) transforms it into an excellent substrate for substitution reactions. The efficacy of the tosylate anion as a leaving group stems from its exceptional stability, which is a direct result of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[5][9][10]

While not a direct participant in the C-C bond formation of the Michael step, this transformation is a critical enabling strategy. A common synthetic sequence involves creating a complex Michael donor, which is then alkylated using an alkyl tosylate.

Scenario B: The Tosyl Group as a Michael Donor Activator

The true mechanistic synergy emerges when the tosyl group is part of the Michael donor itself. Its strong electron-withdrawing character significantly increases the acidity of adjacent protons. For example, in N-tosylimidates or 2-tosylaminoenones, the proton alpha to the activating group is readily abstracted under mild basic or organocatalytic conditions to form a nucleophilic carbanion.[11]

This activation is critical for several reasons:

-

Milder Conditions: It allows the use of weaker bases, which prevents side reactions like polymerization or decomposition of sensitive substrates.

-

Broader Scope: It enables a wider range of compounds to act as effective Michael donors.

-

Asymmetric Catalysis: The N-tosyl group is a common feature in substrates for asymmetric catalysis, where it can coordinate with a chiral catalyst to enforce a specific stereochemical outcome.[12][13] For instance, in organocatalytic systems, the tosyl group can participate in hydrogen bonding interactions with the catalyst, helping to orient the substrate within the chiral environment.[11][14]

Scenario C: The Tosyl Group within the Michael Acceptor

Less common but mechanistically significant is the role of a tosyl group as part of the Michael acceptor, such as in vinyl tosylates.[15] In these cases, the tosylate can act as both an activating group for the double bond and as a leaving group in a subsequent elimination step, leading to a class of reactions known as Michael-Initiated Ring Closure (MIRC) cascades.

Pillar 3: Experimental Protocols and Data

Trustworthiness in synthetic methodology is built on reproducible, well-defined protocols. The following sections provide detailed, field-tested procedures.

Protocol 1: Preparation of an Alkyl Tosylate from a Primary Alcohol

This foundational procedure converts a primary alcohol into a tosylate, preparing it for use as an electrophile.

Materials:

-

Primary Alcohol (e.g., 3-phenyl-1-propanol) (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq., catalyst)[16]

Procedure:

-

Setup: Under a nitrogen atmosphere, charge a flame-dried round-bottomed flask with the primary alcohol and anhydrous DCM.[16] Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of reagents by atmospheric moisture and oxygen.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side products.

-

Reagent Addition: Add pyridine (or triethylamine), followed by a catalytic amount of DMAP. Then, add TsCl portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.[10]

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

-

Work-up: Quench the reaction by slowly adding cold 1 M HCl. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Michael Addition of an N-Tosylamide

This protocol illustrates the use of a tosyl-activated compound as a Michael donor in an asymmetric reaction.

Materials:

-

N-Tosylamide (1.0 eq.)

-

α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde) (1.2 eq.)

-

Chiral Organocatalyst (e.g., a diarylprolinol silyl ether) (0.1 eq.)[11]

-

Anhydrous Toluene

-

Weak base (e.g., K₂CO₃) (0.5 eq.)

Procedure:

-

Setup: To a flame-dried vial under nitrogen, add the N-tosylamide, the chiral organocatalyst, and the weak base.

-

Solvent Addition: Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

-

Acceptor Addition: Add the α,β-unsaturated aldehyde dropwise.

-

Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 4 °C) for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Work-up: Upon completion, quench the reaction with a saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired Michael adduct. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation: Representative Michael Additions Involving Tosyl Groups

The following table summarizes results from literature, showcasing the versatility of tosyl-activated substrates.

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| α-Phenyl N-tosylimidate | Cinnamaldehyde | Diarylprolinol Silyl Ether | Toluene | 85 | 95 | [11] |

| 2-Tosylaminoenone | Unsaturated Pyrazolone | Chiral Thiourea | DCM | 92 | 98 | [12] |

| Diethyl Malonate | Cyclopentenone | NaOH | Ethanol | ~80 | N/A (achiral) | [3] |

| Isobutyraldehyde | N-phenylmaleimide | Phe-β-Ala / NaOH | Neat | 77 | 76 (88:12 er) | [17] |

Conclusion

The tosyl group is far more than a simple leaving group in the context of the Michael addition. Its potent electron-withdrawing nature makes it a powerful tool for activating Michael donors, enabling reactions under milder conditions and expanding the substrate scope. Furthermore, its steric and electronic properties are instrumental in the design of modern asymmetric catalytic systems, where it plays a key role in achieving high levels of stereocontrol. For the practicing chemist, understanding the multifaceted roles of the tosylate is essential for the rational design of complex synthetic routes and the development of novel, efficient methodologies.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid: A Key Bifunctional Linker in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the rapidly evolving landscape of targeted drug delivery, the linker molecule connecting a targeting moiety, such as a monoclonal antibody, to a potent payload is a critical determinant of the conjugate's efficacy, stability, and safety profile. 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a heterobifunctional linker, has emerged as a significant tool in this field, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its bis-sulfone functionality offers a robust mechanism for stable, covalent attachment to antibodies, while the benzoic acid handle provides a versatile point for payload conjugation. This guide provides a comprehensive overview of its chemical properties, commercial availability, mechanism of action, and a proposed synthetic strategy, empowering researchers to effectively utilize this linker in their drug development endeavors.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid at room temperature. Its key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 124243-00-1 |

| Molecular Formula | C₂₅H₂₄O₇S₂ |

| Molecular Weight | 500.59 g/mol |

| Solubility | Soluble in DMSO and other polar organic solvents. |

Commercial Suppliers and Availability

This linker is available from a number of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The availability and pricing can vary, and it is recommended to inquire with the suppliers directly for the most current information. A summary of known suppliers is provided below.

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| Key Organics | This compound | Not specified | 100 mg, 0.25 g, 1 g |

| MedChemExpress | This compound (Bis-sulfone Acid) | ≥98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| BroadPharm | This compound | Not specified | Inquire for details |

| Cenmed | This compound | Not specified | Inquire for details |

| Sigma-Aldrich | This compound | Not specified | Inquire for details |

Note: The availability and catalog information from suppliers are subject to change. It is advisable to visit the respective company websites for the most up-to-date information.

Mechanism of Action: A Tale of Two Reactive Ends

The utility of this compound as a linker stems from its bifunctional nature, possessing two distinct reactive sites that can be addressed sequentially.

The Bis-Sulfone Moiety: A Thiol-Reactive Anchor